3-(methoxymethylidene)-N,N,2-trimethylheptanamide
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Overview
Description
3-(Methoxymethylidene)-N,N,2-trimethylheptanamide is an organic compound with a complex structure that includes a methoxymethylidene group and a heptanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methoxymethylidene)-N,N,2-trimethylheptanamide typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a heptanamide derivative with a methoxymethylidene reagent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxymethylidene)-N,N,2-trimethylheptanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The methoxymethylidene group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(methoxymethylidene)-N,N,2-trimethylheptanamide involves its interaction with specific molecular targets. The methoxymethylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-(Methoxymethylene)benzofuran-2(3H)-one: A compound with a similar methoxymethylene group but a different core structure.
N,N-Dimethylheptanamide: Shares the heptanamide backbone but lacks the methoxymethylidene group.
Uniqueness
3-(Methoxymethylidene)-N,N,2-trimethylheptanamide is unique due to the presence of both the methoxymethylidene group and the heptanamide backbone, which confer distinct chemical reactivity and potential biological activity. This combination of structural features sets it apart from other similar compounds and makes it a valuable target for further research and development.
Properties
CAS No. |
922177-59-1 |
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Molecular Formula |
C12H23NO2 |
Molecular Weight |
213.32 g/mol |
IUPAC Name |
3-(methoxymethylidene)-N,N,2-trimethylheptanamide |
InChI |
InChI=1S/C12H23NO2/c1-6-7-8-11(9-15-5)10(2)12(14)13(3)4/h9-10H,6-8H2,1-5H3 |
InChI Key |
HMEWKBJYQZQMIF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=COC)C(C)C(=O)N(C)C |
Origin of Product |
United States |
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